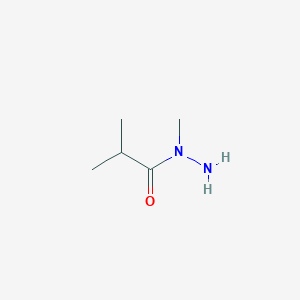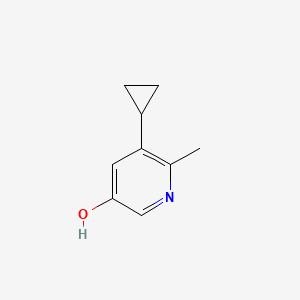
5-Cyclopropyl-6-methyl-3-pyridinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropyl-6-methylpyridin-3-ol is a heterocyclic organic compound with the molecular formula C₉H₁₁NO It features a pyridine ring substituted with a cyclopropyl group at the 5-position, a methyl group at the 6-position, and a hydroxyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-6-methylpyridin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-hydroxy-6-methylpyridine, a cyclopropyl group can be introduced at the 5-position using cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 5-cyclopropyl-6-methylpyridin-3-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-Cyclopropyl-6-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the cyclopropyl group.
Substitution: The methyl and cyclopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 5-cyclopropyl-6-methylpyridin-3-one.
Reduction: Formation of 5-cyclopropyl-6-methylpyridine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
5-Cyclopropyl-6-methylpyridin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 5-cyclopropyl-6-methylpyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group at the 3-position can form hydrogen bonds with biological macromolecules, influencing their activity. The cyclopropyl and methyl groups contribute to the compound’s overall hydrophobicity, affecting its ability to penetrate cell membranes and interact with intracellular targets. The exact pathways and targets may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Hydroxy-6-methylpyridine: Lacks the cyclopropyl group, making it less hydrophobic.
5-Cyclopropylpyridin-3-ol: Lacks the methyl group, potentially altering its biological activity.
6-Methylpyridin-3-ol: Lacks the cyclopropyl group, affecting its overall chemical properties.
Uniqueness
5-Cyclopropyl-6-methylpyridin-3-ol is unique due to the combination of the cyclopropyl and methyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This combination can enhance its stability, reactivity, and potential for interaction with biological targets, making it a valuable compound for various research applications.
特性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
5-cyclopropyl-6-methylpyridin-3-ol |
InChI |
InChI=1S/C9H11NO/c1-6-9(7-2-3-7)4-8(11)5-10-6/h4-5,7,11H,2-3H2,1H3 |
InChIキー |
PNASUQZTRPAMMB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=N1)O)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




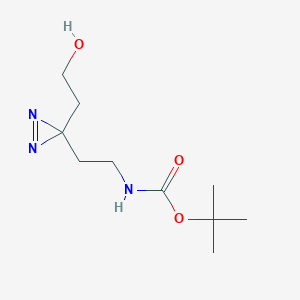
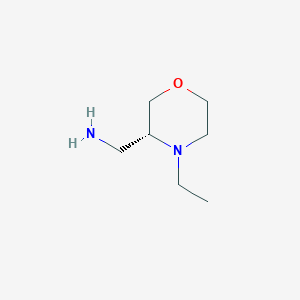
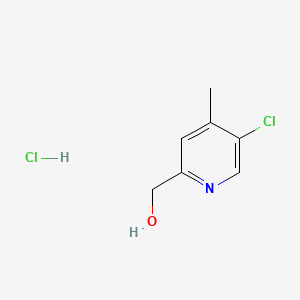
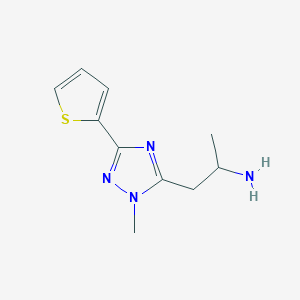
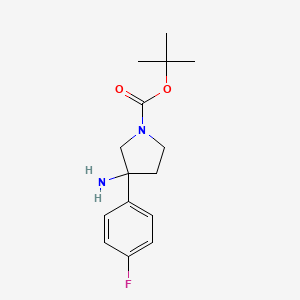
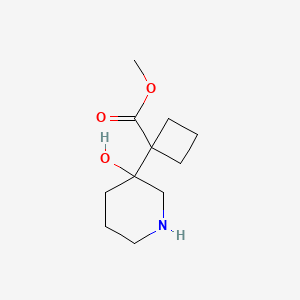

![2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13628691.png)
